tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003
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Overview
Description
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 is a chemical compound with a complex structure that includes a piperidine ring substituted with an iodomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodomethane (CH3I) in the presence of a base.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol (1,1-dimethylethanol) under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the iodomethyl group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. The piperidine ring can interact with various biological receptors and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-piperidinecarboxylate
- 1,1-Dimethylethyl (3S)-3-(bromomethyl)-1-piperidinecarboxylate
- 1,1-Dimethylethyl (3S)-3-(fluoromethyl)-1-piperidinecarboxylate
Comparison
tert-butyl(3S)-3-(iodomethyl)piperidine-1-carboxylate-B0003 is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.
Properties
IUPAC Name |
tert-butyl (3S)-3-(iodomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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